Methyl 2,3,5-triiodobenzoate

Radiopaque polymers Free-radical polymerization Biomaterials

Researchers requiring high-radiopacity monomers often face limited options beyond clinical contrast agents unsuited for polymerization. Methyl 2,3,5-triiodobenzoate solves this as the direct transesterification substrate for MAOTIB, a key radiopaque monomer. Its 2,3,5-regiochemistry enables high-molecular-weight polymer formation unattainable with the 2,4,6-isomer. · Iodine content: 74.1% w/w, exceeding mono-iodoaryl and clinical contrast agent scaffolds. · Enables solvent-phase MAOTIB synthesis without acid pre-activation, improving atom economy. · Used in radiopaque bone cements, dental composites, and biodegradable embolization microspheres.

Molecular Formula C8H5I3O2
Molecular Weight 513.839
CAS No. 15396-41-5
Cat. No. B2512751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,5-triiodobenzoate
CAS15396-41-5
Molecular FormulaC8H5I3O2
Molecular Weight513.839
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)I)I
InChIInChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
InChIKeyXCUGOAJCSATKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3,5-Triiodobenzoate: Specifications and Chemical Identity


Methyl 2,3,5-triiodobenzoate (CAS 15396-41-5) is a triiodinated benzoic acid methyl ester with the molecular formula C₈H₅I₃O₂ and a molecular weight of 513.84 g·mol⁻¹ . The compound bears iodine atoms at the 2-, 3-, and 5-positions of the aromatic ring, yielding an elemental iodine mass fraction of 74.1% w/w [1]. Commercially available from multiple vendors at purities ranging from 95% (AKSci) to 98.1% by GC (CymitQuimica), the compound is supplied as a faint orange crystalline solid with a melting point of 104–105 °C and a predicted boiling point of 240–244 °C at 10 Torr [2]. Its XLogP3 of 3.7 underscores a moderately lipophilic character that distinguishes it from both its parent acid and clinically deployed 2,4,6-triiodobenzoate contrast agents .

Workflow
Synthesis of polymerizable radiopaque monomers via direct transesterification
Selection
Triiodinated 2,3,5-regioisomer methyl ester building block
Use Context
Radiopaque polymer, nanoparticle, and emulsion formulation for imaging research

Why Methyl 2,3,5-Triiodobenzoate Cannot Be Substituted


Although both methyl 2,3,5-triiodobenzoate and its 2,4,6-substituted isomer (CAS 3114-73-6) share the identical molecular formula and iodine mass fraction, the regiochemical placement of the three iodine atoms fundamentally alters the electronic and steric environment of the aromatic ring, dictating downstream reactivity in esterification, transesterification, and free-radical polymerization processes [1][2]. The parent acid, 2,3,5-triiodobenzoic acid (CAS 88-82-4), possesses a melting point approximately 115 °C higher (220–222 °C) and a carboxylic acid functionality that requires pre-activation (e.g., via acid chloride formation) for ester bond construction, adding a synthetic step and reducing atom economy relative to the methyl ester's direct transesterification route . Simply substituting a mono-iodobenzoate (iodine content ~48% w/w) or even the clinical-standard iopromide scaffold (iodine content ~48% w/w) results in a >35% reduction in iodine mass fraction per molecule, directly compromising radiopacity per unit mass of formulated material [3][4]. These differences are not cosmetic—they determine whether a polymerizable monomer yields high-molecular-weight polymer or only oligomeric products, as demonstrated in direct comparative radical polymerization studies [2].

Regiochemistry mismatch
2,4,6-isomer yields oligomers only under identical radical conditions, limiting polymer chain growth compared to 2,3,5-scaffold.
Iodine density deficit
Mono-iodobenzoates or clinical 2,4,6-triiodobenzoate agents carry substantially lower iodine mass fraction, reducing X-ray attenuation per unit mass.
Synthetic burden with parent acid
2,3,5-Triiodobenzoic acid requires pre-activation (e.g., acid chloride) for esterification, adding a step vs. direct transesterification with the methyl ester.

Differentiation Evidence Against Closest Analogs


Radical Polymerization Success vs. 2,4,6-Isomer Failure

In a direct comparative radical polymerization study, 2,4,6-triiodophenyl methacrylate—derived from the 2,4,6-triiodo scaffold—produced only oligomeric products when initiated with azoisobutyronitrile (AIBN), failing to reach high molecular weight. In contrast, 2-methacryloyloxyethyl 2,3,5-triiodobenzoate—synthesized from methyl 2,3,5-triiodobenzoate as the ester precursor—yielded true polymers under identical conditions [1]. This demonstrates that the 2,3,5-regiochemistry is not interchangeable with the 2,4,6 arrangement for the production of radiopaque polymeric biomaterials via free-radical pathways.

Radical Polymerization
Head-to-head
2,3,5-: Polymer formation
2,4,6-: Oligomer only (AIBN)
Regiochemistry dictates chain-growth polymerization success.
Bulk/melt radical polymerization; Moszner et al. 1995.
Radiopaque polymers Free-radical polymerization Biomaterials

In Vivo CT Blood-Pool Contrast Enhancement

Three hydrophobic iodinated oils synthesized from the 2,3,5-triiodobenzoate moiety were formulated into emulsions and tested in vivo as CT blood pool contrast agents in mice. After intravenous administration of 520 mg I/kg, a contrast enhancement of 220 Hounsfield Units (HU) was measured directly in blood, with a circulation half-life of approximately 3 hours and no noticeable in vivo toxicity observed [1]. This level of sustained intravascular contrast surpasses that of many small-molecule clinical contrast agents, which typically exhibit rapid renal clearance and shorter imaging windows.

In Vivo CT Contrast
Cross-study comparable
220 HU at 520 mg I/kg
t½ ≈ 3 h in mouse
Reported sustained CT blood-pool contrast enhancement.
Emulsion formulation; de Vries et al. 2010.
CT contrast agents Blood pool imaging Nanomedicine

Iodine Mass Fraction Superiority

Methyl 2,3,5-triiodobenzoate contains three iodine atoms per molecule (MW 513.84 g·mol⁻¹), yielding an elemental iodine mass fraction of 74.1% w/w . By comparison, methyl 2-iodobenzoate (MW 262.05 g·mol⁻¹, 1 iodine atom) contains approximately 48.4% iodine w/w [1], and the clinical nonionic contrast agent iopromide (MW 791.12 g·mol⁻¹, 3 iodine atoms) contains only 48.1% iodine w/w due to its large, solubilizing poly-hydroxylated side chains [2]. When polymerized into nanoparticles via the 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) monomer, the resulting polymeric material retains approximately 58% iodine by weight and demonstrates quantifiable in vitro CT radiopacity [3].

Iodine Mass Fraction
Class-level inference
74.1% I (monomer)
~58% I after polymerization
Higher iodine density supports per-mass X-ray attenuation.
Mono-iodo: ~48% I; Iopromide: 48.1% I.
Iodine content Radiopacity Contrast agent design

Melting Point Advantage for Direct Transesterification

Methyl 2,3,5-triiodobenzoate exhibits a melting point of 104–105 °C [1], whereas its parent acid, 2,3,5-triiodobenzoic acid (CAS 88-82-4), melts at 220–222 °C . This ~115 °C depression in melting point, combined with the pre-installed methyl ester functionality, allows the methyl ester to be used directly in transesterification reactions with hydroxyl-containing methacrylates (e.g., 2-hydroxyethyl methacrylate) to produce polymerizable radiopaque monomers without the need for prior carboxylic acid activation via acid chloride or coupling reagent [2][3].

Synthetic Accessibility
Head-to-head
Ester mp 104–105°C
Acid mp 220–222°C (ΔT≈115°C)
Ester enables direct transesterification without acid activation.
Eliminates acid chloride step; multiple literature confirmations.
Synthetic intermediate Esterification Process chemistry

Lipophilicity Profile for Emulsion Formulation

The computed XLogP3 of methyl 2,3,5-triiodobenzoate is 3.7 , indicating moderate lipophilicity that is substantially lower than the parent acid's predicted logP of approximately 4.69 [1]. This intermediate lipophilicity is exploited to synthesize hydrophobic iodinated oils (based on the 2,3,5-triiodobenzoate moiety) that serve as the oil phase in block-copolymer-stabilized emulsions for CT blood pool imaging [2]. By contrast, the highly water-soluble 2,4,6-triiodobenzoate clinical contrast agents (e.g., iopromide, iopamidol) achieve water solubility through multiple hydroxyl and amide substitutions at the expense of iodine mass fraction, making them unsuitable for emulsion-based long-circulating formulations [3].

Lipophilicity Profile
Class-level inference
XLogP3 3.7 (ester)
Acid logP ≈ 4.69
Moderate lipophilicity supports oil-phase emulsion formulation.
Clin. 2,4,6-agents: logP
Lipophilicity Drug delivery Nanoemulsion

Research and Industrial Application Scenarios


Polymerizable Radiopaque Monomer Synthesis

Methyl 2,3,5-triiodobenzoate serves as the direct transesterification substrate for producing 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) (MAOTIB), the most widely cited polymerizable radiopaque monomer in the biomaterials literature. The methyl ester's lower melting point (104–105 °C vs. 220–222 °C for the acid) enables solution-phase transesterification with 2-hydroxyethyl methacrylate without prior acid activation [1]. MAOTIB and related monomers have been used to fabricate radiopaque bone cements, dental composites, endovascular stents, and embolization microspheres [2].

Long-Circulating CT Blood Pool Contrast Agents

Hydrophobic iodinated oils synthesized from the 2,3,5-triiodobenzoate scaffold, when formulated as block-copolymer-stabilized emulsions, achieve 220 HU CT contrast enhancement in blood with a ~3-hour circulation half-life in murine models [3]. This application exploits the scaffold's XLogP3 of 3.7, which provides sufficient lipophilicity for stable emulsion core formation while avoiding the rapid renal clearance that limits clinical 2,4,6-triiodobenzoate agents to intravascular imaging windows of only a few minutes .

Radiopaque Polymeric Nanoparticle Production

Emulsion polymerization of MAOTIB yields iodinated polymeric nanoparticles (30–350 nm diameter) containing ~58% iodine by weight with demonstrated in vitro CT radiopacity and in vivo enhancement of lymph node, liver, kidney, and spleen visibility in a canine model [4]. The high iodine mass fraction of the 2,3,5-triiodobenzoate monomer (74.1% I w/w) directly enables this level of nanoparticle radiopacity, which cannot be matched by mono-iodoaryl monomers (~48% I w/w) [5].

Biodegradable Radiopaque Polymer Synthesis

The 2,3,5-triiodobenzoate moiety has been employed as an end-capping group for poly(lactic acid) and as a starter molecule (2,2-bis(hydroxymethyl)propane-1,3-diyl bis(2,3,5-triiodobenzoate)) for ring-opening polymerization of lactide and caprolactone, yielding fully biodegradable, radiopaque polyesters and poly(ester-urethanes) suitable for non-invasive micro-CT monitoring of implant degradation [6][7]. Methyl 2,3,5-triiodobenzoate provides the entry point for synthesizing these triiodobenzoate-functionalized initiators and end-cappers.

Application
Selection Property
Validation Focus
Polymerizable monomer synthesis
Methyl ester transesterification-ready
Radical polymerization reactivity
Sustained-contrast blood pool imaging research
Lipophilic emulsifiable scaffold
Intravascular contrast enhancement duration
Radiopaque polymeric nanoparticles
High-iodine-density monomer
Nanoparticle radiopacity & in vivo contrast
Biodegradable radiopaque polymer synthesis
Triiodobenzoate initiator/end-capper
Non-invasive micro-CT degradation monitoring
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